15-Hydroxydehydroisoandrosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

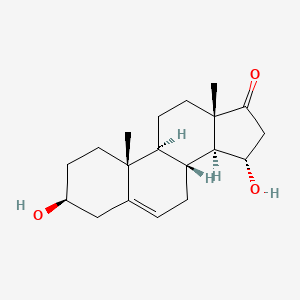

15-Hydroxydehydroisoandrosterone, also known as this compound, is a useful research compound. Its molecular formula is C19H28O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. [Basic] What analytical methods are used to quantify 15-Hydroxydehydroisoandrosterone in biological samples?

To quantify this compound, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity (LOD: 0.1 ng/mL) and specificity for steroid analysis. Key steps include:

- Sample preparation : Solid-phase extraction or derivatization to enhance ionization efficiency.

- Chromatographic separation : Use of C18 columns with gradient elution to resolve structurally similar steroids.

- Validation : Assessment of precision (<15% CV), accuracy (85–115% recovery), and matrix effects .

Immunoassays (e.g., ELISA) are alternatives but require rigorous validation to address cross-reactivity with related steroids like DHEA or androstenediol .

Table 1 : Comparison of Analytical Methods

| Method | Sensitivity (LOD) | Specificity | Throughput | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | High | Moderate | Costly instrumentation |

| Immunoassay | 1.0 ng/mL | Moderate | High | Cross-reactivity risks |

Q. [Advanced] How do researchers address discrepancies in reported bioactivity of this compound across studies?

Contradictory findings often arise from:

- Variability in experimental models : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal strains (e.g., Sprague-Dawley vs. Wistar rats) affecting metabolic responses.

- Compound purity : Impurities ≥5% can skew bioactivity results. Validate purity via NMR (≥95% purity) and HPLC-UV (>99% homogeneity) .

- Dosage regimes : Non-linear pharmacokinetics may require dose-response studies (e.g., 1–100 µM) to identify therapeutic windows.

- Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups and meta-analysis to reconcile cross-study differences .

Q. [Basic] What is the biosynthetic pathway of this compound in humans?

This compound is synthesized via:

Cholesterol → Pregnenolone : Catalyzed by CYP11A1 in mitochondria.

Pregnenolone → 17α-Hydroxypregnenolone : Via CYP17A1 hydroxylation.

17α-Hydroxypregnenolone → DHEA : CYP17A1 lyase activity.

DHEA → this compound : Hydroxylation at C15 by CYP3A4 or CYP2D6 isoforms .

Key intermediates : Androstenediol and testosterone are downstream metabolites regulated by 17β-HSD and 5α-reductase enzymes.

Q. [Advanced] What in vivo models are appropriate for studying the physiological effects of this compound?

- Rodent models :

- Ovariectomized rats : To study estrogenic effects in hormone-deficient states. Administer 1–10 mg/kg/day subcutaneously for 4 weeks .

- Aged mice : Assess neuroprotective effects via Morris water maze tests and hippocampal steroid quantification .

- Non-human primates : For translational pharmacokinetic studies (e.g., Cynomolgus monkeys), but ethical and cost constraints apply.

- Endpoint selection : Measure serum steroid panels, tissue-specific gene expression (e.g., ERα, AR), and histopathology .

Q. [Basic] How is the structural identity of synthesized this compound confirmed?

- Nuclear Magnetic Resonance (NMR) : Confirm C15 hydroxylation via chemical shifts (δ 3.5–4.0 ppm for -OH) and coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]+ ions to theoretical m/z (e.g., 305.2114 for C19H28O3).

- X-ray crystallography : Resolve spatial configuration (e.g., 5α vs. 5β stereochemistry) .

Q. [Advanced] What statistical approaches are recommended for analyzing dose-response relationships of this compound in cellular assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values.

- Quality control : Include ≥3 biological replicates and normalize to vehicle controls.

- Handling outliers : Apply Grubbs’ test (α=0.05) to exclude aberrant data points.

- Software tools : Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Q. [Basic] What are the key considerations for storing this compound in laboratory settings?

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.

- Stability : Monitor via LC-MS every 6 months; discard if degradation exceeds 5% .

Q. [Advanced] How can researchers predict the metabolic pathways of this compound using in silico tools?

- Software : Use Schrödinger’s MetaSite or CYP450 module to simulate Phase I/II metabolism.

- Parameters : Input SMILES notation (e.g., OC1CC2C3CCC4CC(O)CCC4C3CC2C1(C)C) and select human liver microsomes as the enzyme source.

- Validation : Compare predicted metabolites (e.g., glucuronidated or sulfated derivatives) with in vitro microsomal assays .

Q. [Basic] What ethical approvals are required for human studies involving this compound?

- IRB approval : Submit protocols detailing participant recruitment, informed consent, and risk mitigation (e.g., data anonymization).

- Safety reporting : Document adverse events (e.g., hormonal imbalances) and adhere to Schedule III regulations for steroid research .

Q. [Advanced] How do researchers optimize chromatographic conditions for separating this compound from isomers?

- Column selection : Use polar-embedded C18 columns (e.g., Waters Acquity BEH Shield RP18) to enhance retention of hydroxylated steroids.

- Mobile phase : Acetonitrile/water (0.1% formic acid) gradients (5–95% over 15 min).

- Method validation : Assess resolution (Rs > 1.5) between this compound and 17β-Hydroxy-DHEA .

Propiedades

Número CAS |

38391-29-6 |

|---|---|

Fórmula molecular |

C19H28O3 |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

(3S,8R,9S,10R,13S,14S,15S)-3,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h3,12-15,17,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,17+,18-,19+/m0/s1 |

Clave InChI |

SWXQUEHVFFSZOW-CRYRVXFVSA-N |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4=O)O)C)O |

SMILES isomérico |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O |

SMILES canónico |

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4=O)O)C)O |

Sinónimos |

15 alpha-hydroxydehydroisoandrosterone 15-hydroxydehydroisoandrosterone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.